4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione

Description

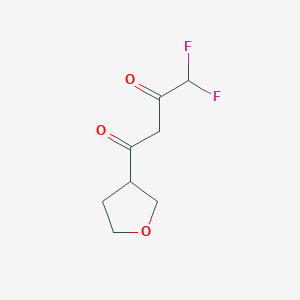

4,4-Difluoro-1-(oxolan-3-yl)butane-1,3-dione is a fluorinated diketone characterized by a central β-diketonate backbone substituted with two fluorine atoms at the 4-position and an oxolane (tetrahydrofuran) ring at the 1-position. This compound belongs to a class of ligands widely used in coordination chemistry due to their strong electron-withdrawing properties and ability to stabilize metal complexes, particularly lanthanides.

Properties

IUPAC Name |

4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O3/c9-8(10)7(12)3-6(11)5-1-2-13-4-5/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCFZWDOCWZOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 4,4-difluoro-1,3-butanedione with oxirane (ethylene oxide) under acidic or basic conditions to introduce the oxolan-3-yl group.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

4,4-Difluoro-1-(oxolan-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the diketone group to diols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

4,4-Difluoro-1-(oxolan-3-yl)butane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in designing inhibitors for specific enzymes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The oxolan-3-yl group provides additional binding interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Electronic and Steric Effects

The fluorinated diketone family exhibits diverse properties depending on substituents at the 1-position. Key analogs include:

Table 1: Structural and Electronic Comparison of Selected Fluorinated Diketones

Lanthanide Complexation

- Pyrazole and Thiophene Derivatives : The ligand 4,4-difluoro-1-(1-methylpyrazol-4-yl)butane-1,3-dione forms isostructural complexes with Eu³⁺, Gd³⁺, and Tb³⁺, exhibiting tunable photoluminescence. Mixed Eu-Tb complexes show energy transfer rates of ~10⁶ s⁻¹, enabling color modulation from green to red .

Solubility and Reactivity

- Methoxyphenyl Derivatives : Higher logP values (e.g., 1.2042 for 4-methoxyphenyl) suggest greater lipophilicity compared to oxolan-3-yl analogs, which may limit aqueous applications .

- Trifluorinated Analogs : Compounds like 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (logP: ~2.1 estimated) exhibit enhanced volatility and thermal stability, suitable for gas-phase reactions .

Structural Insights from Crystallography

- SHELX-Refined Structures: Analogs such as 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione crystallize in monoclinic systems (P2₁/c space group), with bond lengths consistent with strong chelation to metals like Al³⁺ and Zr⁴+ .

- Steric Effects : Bulky substituents (e.g., naphthyl in 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione) reduce ligand flexibility, favoring rigid, high-symmetry complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.